![molecular formula C14H9NO4S2 B14038292 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B14038292.png)
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring fused with a benzoic acid moiety through a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid typically involves the reaction of 1,2-benzothiazole-3-thiol with 4-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
化学反応の分析
Types of Reactions
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitrated or halogenated derivatives of the benzothiazole ring.
科学的研究の応用
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting pyruvate kinase.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. One of the primary targets is pyruvate kinase, an enzyme crucial for glycolysis. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting cellular metabolism. This inhibition can lead to reduced energy production in cancer cells, making it a potential anti-cancer agent .
類似化合物との比較
Similar Compounds
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoic acid
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)thio]benzoic acid
- 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)(methyl)amino]butanoic acid
Uniqueness
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, differentiating it from other similar compounds. Its potential as a pyruvate kinase inhibitor further highlights its uniqueness and potential therapeutic applications .
特性
分子式 |
C14H9NO4S2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid |
InChI |
InChI=1S/C14H9NO4S2/c16-14(17)9-5-7-10(8-6-9)20-13-11-3-1-2-4-12(11)21(18,19)15-13/h1-8H,(H,16,17) |
InChIキー |
LABKIXIZKCQJOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)SC3=CC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



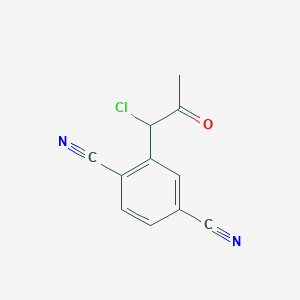
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
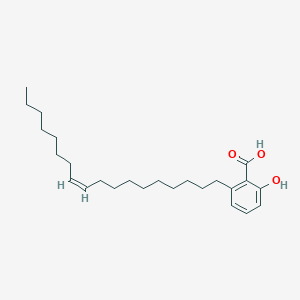

![5-(1,4-Dioxaspiro[4.4]nonan-7-yl)-1H-pyrazol-3-amine](/img/structure/B14038251.png)
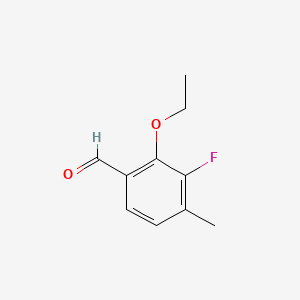
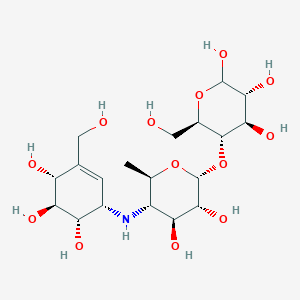
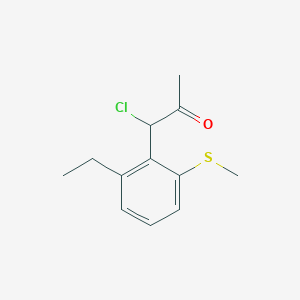



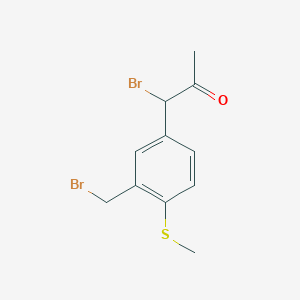
![Ethyl 7-chloro-5-methylthiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14038303.png)
